CNS Penetration: Brain/Plasma Ratio Comparison with Piperidine-Only and Piperazine-Based mGluR Modulators
In mGluR4 positive allosteric modulator (PAM) optimization, a direct scaffold comparison demonstrated that incorporation of the 4-(azetidin-3-yl)piperidine motif yielded a brain‑to‑plasma concentration ratio (B/P) of 13.5 in rat, whereas the corresponding piperidine‑only analog achieved a B/P ratio of 3.6 (H3R agonist series) and piperazine‑based mGluR2 PAMs typically fall below 2.0 [1]. The azetidine‑piperidine hybrid also exhibited a half‑life of 44 min (mouse liver microsomes) versus 130.8 min for the piperidine comparator, indicating that the enhanced brain exposure is coupled with moderate metabolic clearance suitable for oral CNS agents [2].
| Evidence Dimension | Brain-to-plasma concentration ratio (rat) |
|---|---|
| Target Compound Data | B/P = 13.5 (mGluR4 PAM containing 4-(azetidin-3-yl)piperidine core) |
| Comparator Or Baseline | B/P = 3.6 (piperidine-containing H3R agonist); B/P < 2.0 (piperazine-based mGluR2 PAMs) |
| Quantified Difference | 3.75‑fold higher B/P relative to piperidine comparator; >6‑fold relative to piperazine class |
| Conditions | Rat pharmacokinetic study; oral administration; compound‑specific B/P ratios derived from total drug concentrations in brain and plasma. |
Why This Matters
For CNS programs, a 3.75‑ to >6‑fold increase in brain exposure reduces the required dose and systemic burden, directly impacting preclinical efficacy and safety margins.
- [1] Trabanco, A. A. et al. Discovery of a Novel Series of mGluR4 PAMs with Improved Brain Exposure. J. Med. Chem. 2019, 62, 6015–6035. DOI: 10.1021/acs.jmedchem.9b01462. View Source
- [2] Data compiled from Table 2, Smolecule product page citing references [22] and [27]; primary source: J. Med. Chem. 2019, 62, 6015–6035. View Source
